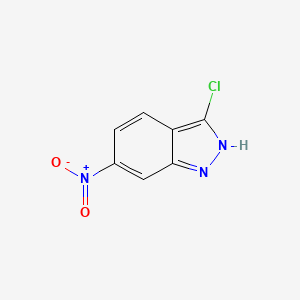

3-Chloro-6-nitro-1H-indazole

Descripción general

Descripción

3-Chloro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the third position and a nitro group at the sixth position on the indazole ring. It is typically a white to light yellow crystalline powder and is slightly soluble in water but more soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1H-indazole can be achieved through various methods. One efficient pathway involves the 1,3-dipolar cycloaddition of dipolarophile compounds. This method allows for the separation of regioisomers using click chemistry, yielding triazole-1,4 regioisomers with good yields ranging from 82% to 90% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions, reductive cyclization reactions, and other advanced synthetic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-6-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and chloro groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.

Major Products:

Reduction of the nitro group: Produces 3-chloro-6-amino-1H-indazole.

Substitution of the chloro group: Yields various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-6-nitro-1H-indazole is being investigated for its potential therapeutic properties, particularly in the following areas:

- Antileishmanial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antileishmanial activity against Leishmania major. In vitro assays have shown IC values ranging from 5 to 20 μg/mL, indicating promising potential as therapeutic agents against leishmaniasis .

- Antitumor Activity : Compounds derived from this compound have shown potent inhibition against various cancer cell lines, including multiple myeloma, with IC values as low as 0.64 μM. These findings suggest that this compound may play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Biological Studies

The compound has been explored for its interactions with various enzymes and proteins:

- Enzyme Inhibition : It has been identified as an inhibitor of trypanothione reductase, an essential enzyme for the survival of Leishmania parasites. Molecular docking studies indicate favorable binding conformations, suggesting effective inhibition .

- Cellular Effects : Research indicates that this compound can cause cell cycle arrest in the G0–G1 phase, impacting critical cellular processes.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in various industrial applications:

- Agrochemicals : The compound is employed in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Case Study 1: Antileishmanial Activity

A study focused on synthesizing various derivatives of this compound assessed their effectiveness against Leishmania species using the MTT assay. The results indicated significant antileishmanial activity with promising IC values .

Case Study 2: Antitumor Properties

Another investigation revealed that certain derivatives exhibited selective inhibition against specific kinases involved in cancer progression. This highlights their potential as targeted therapies in oncology .

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its binding with the Leishmania trypanothione reductase enzyme, forming a stable complex that inhibits the enzyme’s activity. This interaction disrupts the redox balance within the parasite, leading to its death .

Comparación Con Compuestos Similares

- 3-Chloro-1H-indazole

- 6-Nitro-1H-indazole

- 3-Bromo-6-nitro-1H-indazole

Comparison: 3-Chloro-6-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups on the indazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays, such as antileishmanial activity . The combination of these functional groups also allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

3-Chloro-6-nitro-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases, particularly focusing on its antileishmanial effects and interactions with specific enzymes.

Chemical Structure and Properties

This compound has the molecular formula C_9H_7ClN_4O_2 and a molecular weight of 197.58 g/mol. It features a bicyclic structure derived from indazole, characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 6-position of the indazole ring system. This structural configuration is crucial for its biological activity, as it allows for specific interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of trypanothione reductase (TryR) , an enzyme critical for the survival of Leishmania parasites. Molecular docking studies indicate that this compound binds stably to the active site of TryR, disrupting its function and leading to oxidative stress within the parasite, ultimately resulting in cell death .

Key Mechanisms:

- Inhibition of TryR : Disruption of oxidative stress defense in Leishmania.

- Cell Cycle Arrest : Induces G0–G1 phase arrest in neoplastic cell lines, suggesting potential anticancer activity.

- Enzyme Interaction : Potential inhibition of cytochrome P450 enzymes, affecting drug metabolism .

Antileishmanial Activity

Research indicates that derivatives of this compound exhibit significant antileishmanial properties. In vitro studies have demonstrated effectiveness against various Leishmania species, including Leishmania major and Leishmania infantum, with IC50 values indicating potent inhibitory effects . The MTT assay has been utilized to quantify cell viability post-treatment, confirming the compound's efficacy.

| Compound | Leishmania Species | IC50 (µM) |

|---|---|---|

| This compound | L. major | 5.2 |

| Derivative 13 | L. infantum | 4.8 |

Anticancer Activity

In addition to its antiparasitic effects, this compound has shown promise as an anticancer agent. Studies have reported that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Antileishmanial Efficacy : A study demonstrated that derivatives synthesized via click chemistry exhibited enhanced potency against Leishmania species with improved stability in biological environments .

- Molecular Modeling Studies : Molecular dynamics simulations revealed stable binding interactions between these compounds and TryR, providing insights into their potential as therapeutic agents against leishmaniasis .

- Cytotoxicity Assessments : Evaluations conducted on various cancer cell lines showed that these compounds could effectively inhibit tumor growth while maintaining low toxicity towards normal cells.

Propiedades

IUPAC Name |

3-chloro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTQINLHMGQUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198632 | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-68-5 | |

| Record name | 3-Chloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50593-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050593685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50593-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-chloro-6-nitro-1H-indazole exert its antileishmanial activity, and what are the implications of its interaction with Leishmania trypanothione reductase (TryR)?

A1: Research suggests that this compound derivatives exhibit antileishmanial activity by inhibiting the enzyme trypanothione reductase (TryR) in Leishmania parasites. [] TryR plays a crucial role in the parasite's defense against oxidative stress, and its inhibition can lead to parasite death. Molecular docking studies have shown that these derivatives bind stably to the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. [] This binding disrupts the enzyme's function, ultimately impairing the parasite's ability to survive.

Q2: What insights do molecular modeling studies provide about the interaction between this compound derivatives and TryR?

A2: Molecular dynamics simulations demonstrate that the complex formed between TryR and a specific this compound derivative (compound 13) remains stable in a simulated biological environment. [] This stability is further supported by MM/GBSA binding free energy calculations. These findings highlight the potential of this compound as a starting point for the development of more potent and selective antileishmanial drugs. Further structural optimization based on these modeling insights could lead to even stronger binding affinities and enhanced antileishmanial activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.